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molecular formula C6H5Cl2N B1299082 2,6-Dichloro-3-methylpyridine CAS No. 58584-94-4

2,6-Dichloro-3-methylpyridine

Cat. No. B1299082
M. Wt: 162.01 g/mol
InChI Key: KNIKCOPEHZTQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05334724

Procedure details

101.5 g (0.50 mol) of o-phthaloyl chloride in 50 ml of chlorobenzene are added dropwise under nitrogen to a solution of 35.9 g (0.25 mol) of 2-chloro-5-methylpyridine-1-oxide and 50.6 g (0.50 mol) of triethylamine in 200 ml of chlorobenzene in the course of 30 min. The mixture is subsequently heated under reflux for a further 12 hours, then the precipitate is filtered off with suction, the filter cake is washed with 50 ml of methylene chloride and the solvent is removed by distillation. The bottom is subjected to steam distillation, the pH of 6 being maintained by continuously adding 45 per cent sodium hydroxide solution. The distillate is extracted three times using 100 ml of methylene chloride each time, the solvent is removed by distillation and the residue is recrystallized from hexane.
[Compound]
Name
o-phthaloyl chloride
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N+:3]=1[O-].C(N(CC)CC)C.[Cl:17]C1C=CC=CC=1>>[Cl:17][C:4]1[C:5]([CH3:8])=[CH:6][CH:7]=[C:2]([Cl:1])[N:3]=1

Inputs

Step One
Name
o-phthaloyl chloride
Quantity
101.5 g
Type
reactant
Smiles
Name
Quantity
35.9 g
Type
reactant
Smiles
ClC1=[N+](C=C(C=C1)C)[O-]
Name
Quantity
50.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
WASH
Type
WASH
Details
the filter cake is washed with 50 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The bottom is subjected to steam distillation
TEMPERATURE
Type
TEMPERATURE
Details
the pH of 6 being maintained
ADDITION
Type
ADDITION
Details
by continuously adding 45 per cent sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The distillate is extracted three times
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from hexane

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=C1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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